![molecular formula C16H20N2O4 B1336535 (R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid CAS No. 269726-83-2](/img/structure/B1336535.png)
(R)-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid
Overview
Description
The compound “®-3-((tert-butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group . The “R” denotes that it is the R-enantiomer of this compound .
Molecular Structure Analysis
The compound contains a carboxylic acid group, a nitrile group, and a Boc-protected amino group. These functional groups could potentially undergo a variety of chemical reactions .Chemical Reactions Analysis
The carboxylic acid group could react with bases to form a carboxylate, or with alcohols to form an ester. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine. The Boc-protected amino group could be deprotected under acidic conditions .Scientific Research Applications
Synthesis Applications
Asymmetric Hydrogenation : This compound has been utilized in asymmetric hydrogenation, specifically in synthesizing beta-amino acid pharmacophores. A study describes using chiral ferrocenyl ligands and [Rh(COD)Cl]2 for the asymmetric hydrogenation of enamine ester, resulting in amino ester with high enantiomeric excess (Kubryk & Hansen, 2006).
Intermediate in Biotin Synthesis : It has been synthesized as a key intermediate in the natural product Biotin, a water-soluble vitamin crucial for the metabolic cycle, particularly in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Neuroexcitant Analog Synthesis : The compound has been used in the enantioselective synthesis of neuroexcitant analogs. This includes the preparation of ATPA, an analog of the neuroexcitant AMPA, using enantiomerically pure glycine derivatives (Pajouhesh et al., 2000).
Chemical Synthesis and Modification
N-tert-Butoxycarbonylation of Amines : This compound has been applied in the N-tert-butoxycarbonylation of amines, a crucial step in peptide synthesis. An efficient and environmentally benign catalyst was used for this reaction, demonstrating its utility in organic synthesis (Heydari et al., 2007).
Synthesis of Collagen Cross-Links : It has been efficiently synthesized as a key intermediate for the preparation of collagen cross-links, highlighting its significance in biochemical applications (Adamczyk et al., 1999).
Molecular and Crystal Structure Studies
- Study of Molecular and Crystal Structure : The compound has been analyzed for its molecular and crystal structure, providing insights into the conformation-stabilizing function of weak intermolecular bonding, relevant in understanding peptide interactions (Kozioł et al., 2001).
Polymeric and Material Synthesis
- Synthesis of Polyacetylenes : This compound has been used in the synthesis of novel amino acid-derived acetylene monomers, leading to the development of polymers with specific properties, relevant in materials science (Gao et al., 2003).
Future Directions
Mechanism of Action
Target of action
The compound contains a tert-butoxycarbonyl (Boc) group and a cyanophenyl group. The Boc group is often used in chemistry to protect amines , while the cyanophenyl group could potentially interact with various biological targets.
Mode of action
The compound might interact with its targets through the cyanophenyl group, which could form pi-pi interactions with aromatic amino acids in proteins. The Boc group could potentially be cleaved in the presence of acid, releasing the protected amine .
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its size, polarity, and the presence of functional groups. The Boc group could potentially increase the compound’s lipophilicity, which might affect its absorption and distribution .
Action environment
Environmental factors such as pH could potentially affect the compound’s action. For example, the Boc group could be cleaved in acidic conditions , which might affect the compound’s stability and efficacy.
properties
IUPAC Name |
(3R)-4-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-13(9-14(19)20)8-11-5-4-6-12(7-11)10-17/h4-7,13H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGNMSRSGBBZOE-CYBMUJFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101149767 | |
Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
269726-83-2 | |
Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βR)-3-Cyano-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101149767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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